molecular formula C10H9FO3 B14775937 Methyl 2-fluoro-4-formyl-6-methylbenzoate

Methyl 2-fluoro-4-formyl-6-methylbenzoate

Cat. No.: B14775937
M. Wt: 196.17 g/mol
InChI Key: VCEQLTUUOHRUQH-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-formyl-6-methylbenzoate: is an organic compound with the molecular formula C10H9FO3 It is a derivative of benzoic acid, featuring a fluorine atom, a formyl group, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-4-formyl-6-methylbenzoate typically involves the esterification of 2-fluoro-4-formyl-6-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-fluoro-4-formyl-6-methylbenzoate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 2-fluoro-4-carboxy-6-methylbenzoic acid.

    Reduction: Methyl 2-fluoro-4-hydroxymethyl-6-methylbenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-fluoro-4-formyl-6-methylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its derivatives may exhibit interesting biological activities.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-4-formyl-6-methylbenzoate depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s reactivity and interactions with biological targets. The formyl group can participate in various chemical reactions, while the methyl group can affect the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

    Methyl 2-fluorobenzoate: Lacks the formyl and methyl groups, making it less versatile in chemical reactions.

    Methyl 4-fluoro-2-methylbenzoate: Similar structure but with different substitution pattern, leading to different reactivity and applications.

    Ethyl 2-fluoro-4-formyl-6-methylbenzoate: Similar compound with an ethyl ester instead of a methyl ester, which can affect its physical properties and reactivity.

Uniqueness: Methyl 2-fluoro-4-formyl-6-methylbenzoate is unique due to the combination of its functional groups. The presence of the fluorine atom, formyl group, and methyl group on the benzene ring provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

methyl 2-fluoro-4-formyl-6-methylbenzoate

InChI

InChI=1S/C10H9FO3/c1-6-3-7(5-12)4-8(11)9(6)10(13)14-2/h3-5H,1-2H3

InChI Key

VCEQLTUUOHRUQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)F)C=O

Origin of Product

United States

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